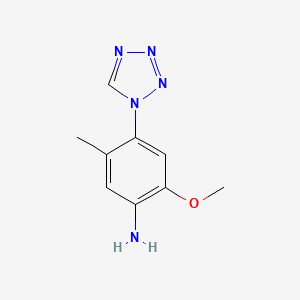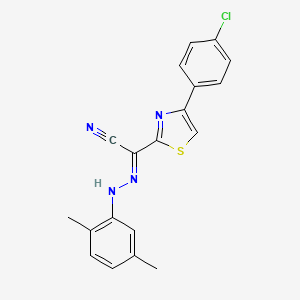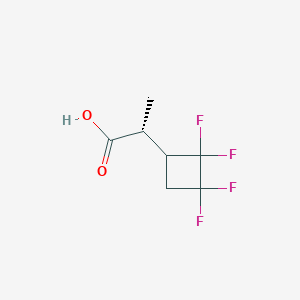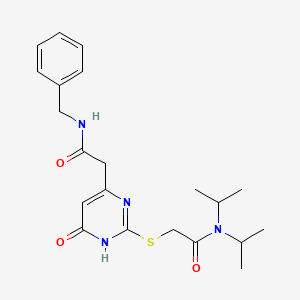
2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline is an organic compound with the molecular formula C9H11N5O It is a derivative of aniline, featuring a methoxy group, a methyl group, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline typically involves the introduction of the tetrazole ring onto an aniline derivative. One common method is the reaction of 2-methoxy-5-methyl-4-nitroaniline with sodium azide in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated aniline derivatives.
科学研究应用
2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biology: It is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets.
相似化合物的比较
Similar Compounds
2-methoxy-4-(1H-tetrazol-1-yl)aniline: Lacks the methyl group, which may affect its reactivity and biological activity.
2-methoxy-5-methyl-4-(1H-1,2,3-triazol-1-yl)aniline: Contains a triazole ring instead of a tetrazole ring, which can lead to different chemical and biological properties.
Uniqueness
2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline is unique due to the presence of both a methoxy group and a tetrazole ring, which can confer specific electronic and steric properties
属性
IUPAC Name |
2-methoxy-5-methyl-4-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-3-7(10)9(15-2)4-8(6)14-5-11-12-13-14/h3-5H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBXRVDIYPUWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=NN=N2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2534904.png)
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)

![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)

![N-(3-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2534914.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2534917.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2534918.png)
![(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2534919.png)
![N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2534920.png)
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)
